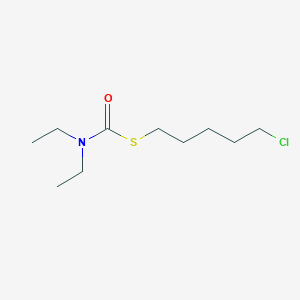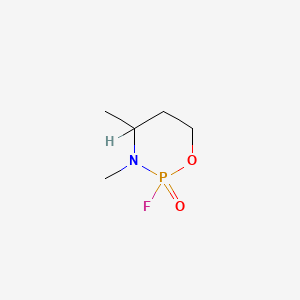
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide is a chemical compound that belongs to the class of oxazaphosphorines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. The compound’s unique structure, which includes a phosphorus atom within a heterocyclic ring, contributes to its reactivity and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide typically involves the reaction of a suitable phosphoramide with a fluorinating agent. The process may include the following steps:
Formation of the Oxazaphosphorine Ring: This step involves the cyclization of a phosphoramide precursor under controlled conditions to form the oxazaphosphorine ring.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a chemotherapeutic agent due to its ability to interfere with DNA synthesis and cell division.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to cross-linking and strand breakage. This interferes with DNA replication and transcription, ultimately inhibiting cell division and inducing cell death. The molecular targets include DNA and various enzymes involved in DNA repair and synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorine structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Trofosfamide: A related compound used in cancer treatment.
Uniqueness
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide is unique due to the presence of the fluorine atom and the specific substitution pattern on the oxazaphosphorine ring. These structural features contribute to its distinct reactivity and potential therapeutic benefits, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
85473-43-4 |
|---|---|
Formule moléculaire |
C5H11FNO2P |
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
2-fluoro-3,4-dimethyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11FNO2P/c1-5-3-4-9-10(6,8)7(5)2/h5H,3-4H2,1-2H3 |
Clé InChI |
CZEKFUZFJUQRKH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOP(=O)(N1C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


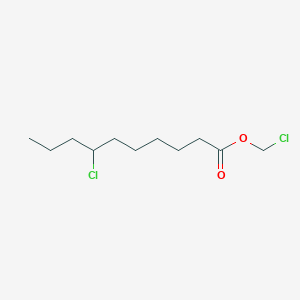
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)


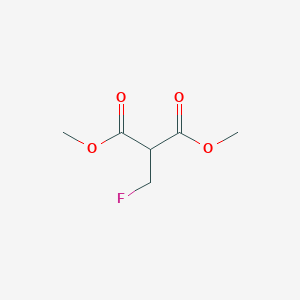
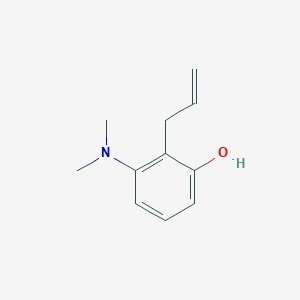


![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
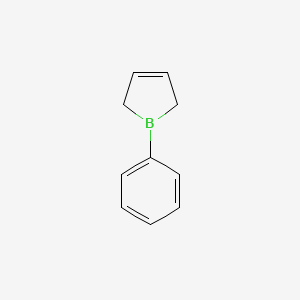
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
